molecular formula C11H21NO3 B3244236 Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate CAS No. 1609546-14-6

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate

Cat. No.: B3244236
CAS No.: 1609546-14-6
M. Wt: 215.29 g/mol
InChI Key: UYJVGPICOQDHIC-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate (CAS RN: Multiple variants including 1352343-65-7 and 1609546-14-6; Molecular Formula: C11H21NO3; MW: 215.29 g/mol) is a high-value chemical building block in medicinal chemistry and drug discovery. This compound features a carbamate group, specifically a tert-butyloxycarbonyl (Boc) group, which is widely recognized for its role as a protecting group for amines in organic synthesis, enhancing molecular stability and modulating the pharmacokinetic properties of lead compounds . The presence of both the carbamate and a hydroxy group on the cyclopentane ring makes this molecule a versatile chiral synthon for the development of more complex active pharmaceutical ingredients (APIs). The carbamate functional group is a cornerstone in modern pharmaceuticals, known for its excellent proteolytic stability and ability to improve cell membrane permeability compared to amide bonds . Drugs containing this structural motif are found in various therapeutic areas, including anticonvulsants, HIV protease inhibitors, and chemotherapeutic agents . Researchers can utilize this compound to develop novel drug candidates or prodrugs, where the carbamate group can be strategically used to delay first-pass metabolism and enhance the bioavailability of parent molecules . This product is offered with a typical purity of 98% and should be stored sealed in a dry environment at 2-8°C . The provided safety data indicates a warning label with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-methylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJVGPICOQDHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145315
Record name Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609546-14-6
Record name Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609546-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. With the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of 215.29 g/mol, this compound features a tert-butyl group linked to a carbamate structure, which is further connected to a cyclopentyl moiety containing a hydroxyl group at the 3-position. This unique structure contributes to its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that certain carbamate derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal pathogens. While specific data on this compound is limited, similar structures have shown effectiveness in inhibiting microbial growth, suggesting a potential for further exploration in this area.

2. Enzyme Inhibition

The compound may interact with specific enzymes, acting as an inhibitor or modulator. The presence of the hydroxy and carbamate groups allows for hydrogen bonding, which can influence enzyme activity. For instance, compounds with similar structural features have been studied for their ability to inhibit carbonic anhydrase and other metalloenzymes .

3. Therapeutic Potential

This compound is being investigated for its therapeutic applications. Its structural characteristics may allow it to serve as a precursor in drug development, particularly targeting pathways involved in various diseases.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity and influencing biochemical pathways. This interaction could lead to various pharmacological effects, warranting further investigation into its binding affinities and pharmacokinetic properties.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research highlights the importance of carbamates in medicinal chemistry:

  • Enzyme Studies : Research has shown that compounds structurally similar to this compound exhibit significant inhibition of enzymes like carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and fluid secretion .
  • Antimicrobial Testing : In studies evaluating antimicrobial efficacy, carbamates have demonstrated moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing antimicrobial agents .

Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacterial/fungal pathogens
Enzyme InhibitionInteraction with enzymes affecting biochemical pathways
Therapeutic PotentialInvestigated for drug development applications

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via CAS database comparisons (), include:

Compound Name CAS Number Ring Size Substituents Similarity Score
Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate - Cyclopentyl 3-OH, 3-CH₃ 1.00 (Reference)
(S)-tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 Cyclopentyl 3-oxo 1.00
Tert-butyl (3-oxocyclohexyl)carbamate 885280-38-6 Cyclohexyl 3-oxo 0.98
Tert-butyl 3-oxocyclobutylcarbamate 154748-49-9 Cyclobutyl 3-oxo 0.94
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate 497861-77-5 Acyclic 4-oxo 0.89

Key Observations :

  • Ring Size : Smaller rings (cyclobutyl) reduce steric hindrance but may increase ring strain compared to cyclopentyl analogs .

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound enables stronger hydrogen bonding compared to tert-butyl (3-oxocyclopentyl)carbamate, which lacks an -OH group. This increases its polarity and may improve aqueous solubility .
  • Steric Effects : The 3-methyl group introduces steric hindrance, slowing nucleophilic attack at the carbamate carbonyl compared to less-substituted analogs like tert-butyl (4-chlorophenethyl)carbamate ().

Q & A

Q. How can researchers optimize the synthesis of Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Protecting Group Strategy : Use Boc (tert-butoxycarbonyl) protection for amines, as demonstrated in multi-step syntheses where Boc groups stabilize intermediates during coupling reactions .
  • Catalytic Conditions : Employ Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) with ligands like BINAP for Buchwald-Hartwig amination or cross-coupling reactions. Optimize solvent systems (e.g., toluene/THF) and base selection (e.g., LHMDS) to minimize side reactions .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane is critical for isolating pure products. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For example, coupling constants in cyclopentyl derivatives help distinguish axial/equatorial substituents .
  • Mass Spectrometry (ESI+/-) : Confirm molecular weight and fragmentation patterns, particularly for intermediates in multi-step syntheses .
  • IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection may be required if dust or aerosols form .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of Tert-butyl carbamate derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,3S)-3-hydroxycyclopentyl derivatives) to control stereochemistry .
  • Crystallographic Analysis : Single-crystal X-ray diffraction can resolve ambiguities in stereochemistry, as seen in studies of cyclopentane conformers .
  • Dynamic Kinetic Resolution : Employ conditions that favor selective formation of one stereoisomer, such as chiral catalysts or enzymes .

Q. How can computational modeling aid in predicting the reactivity of Tert-butyl carbamate intermediates in multi-step reactions?

Methodological Answer:

  • DFT Calculations : Predict transition-state energies for key steps (e.g., cyclization or nucleophilic substitutions) to optimize reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance in cyclopentyl derivatives to refine reaction conditions .
  • Docking Studies : For biologically active analogs, model interactions with target proteins to guide structural modifications .

Q. How do researchers address contradictory data in the catalytic efficiency of transition metal catalysts used in coupling reactions involving this compound?

Methodological Answer:

  • Control Experiments : Systematically vary catalyst loadings, ligands (e.g., BINAP vs. Xantphos), and solvents to identify optimal conditions .
  • Kinetic Profiling : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and catalyst turnover rates .
  • Post-Hoc Analysis : Characterize catalyst decomposition products via XPS or TEM to assess stability under reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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